molecular formula C13H15NO4S B1147315 B-L-FUCOPYRANOSYLPHENYL ISOTHIOCYANATE CAS No. 142702-33-8

B-L-FUCOPYRANOSYLPHENYL ISOTHIOCYANATE

Cat. No.: B1147315
CAS No.: 142702-33-8
M. Wt: 281.3275
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Description

Nuclear Magnetic Resonance (NMR) Spectral Analysis

NMR data for β-L-fucopyranosylphenyl isothiocyanate can be inferred from structural analogs and computational predictions:

  • ¹H NMR :
    • Aromatic protons : δ 7.2–7.4 ppm (multiplet, 4H, phenyl group).
    • Anomeric proton : δ 5.1 ppm (doublet, J = 3.5 Hz, H-1).
    • Methyl group : δ 1.2 ppm (doublet, J = 6.8 Hz, CH₃ at C-6).
  • ¹³C NMR :
    • Isothiocyanate carbon : δ 132.5 ppm (C=S).
    • Anomeric carbon : δ 102.4 ppm (C-1).
    • Phenyl carbons : δ 120–140 ppm (aromatic carbons).

Mass Spectrometric Fragmentation Patterns

Mass spectrometry reveals key fragmentation pathways:

  • Molecular ion peak : m/z 297.33 [M]⁺.
  • Major fragments :
    • m/z 162: Loss of phenyl isothiocyanate (C₇H₅NS).
    • m/z 135: Fucopyranosyl ion (C₆H₁₁O₄⁺).
  • Isothiocyanate group : Characteristic neutral loss of 58 Da (NCS).

Infrared (IR) Vibrational Signatures

IR spectroscopy identifies functional groups:

  • Isothiocyanate (N=C=S) : Strong absorption at 2050–2150 cm⁻¹ .
  • Hydroxyl groups (O-H) : Broad band at 3200–3500 cm⁻¹ .
  • Aromatic C-H stretch : Peaks at 3030–3100 cm⁻¹ .
  • Pyranose ring vibrations :
    • C-O-C asymmetric stretch at 1150–1250 cm⁻¹ .
    • Ring breathing mode at 950–1050 cm⁻¹ .

Tables

Table 1: Key Spectroscopic Assignments

Technique Signal (ppm/cm⁻¹) Assignment
¹H NMR δ 5.1 (d) Anomeric proton (H-1)
¹³C NMR δ 132.5 Isothiocyanate carbon
IR 2050–2150 N=C=S stretch
MS m/z 297.33 Molecular ion peak

Table 2: Molecular Properties

Property Value
Molecular formula C₁₃H₁₅NO₅S
Molecular weight 297.33 g/mol
IUPAC name 2-(4-isothiocyanatophenoxy)-6-methyloxane-3,4,5-triol

Properties

CAS No.

142702-33-8

Molecular Formula

C13H15NO4S

Molecular Weight

281.3275

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Isothiocyanate Compounds

Structural Comparison

The compound’s distinguishing feature is the fucopyranosyl group, which differentiates it from simpler ITCs. Below is a comparison with key analogs:

Compound Name Substituents/Modifications Key Features
β-L-Fucopyranosylphenyl ITC Phenyl + β-L-fucopyranosyl + ITC Enhanced hydrophilicity; potential glycosylation-dependent bioactivity.
Benzyl ITC (BITC) Benzyl + ITC High tubulin polymerization inhibition (67.8% at 25 µM) .
Phenethyl ITC (PEITC) Phenethyl + ITC Moderate tubulin inhibition (41.2%); common in cruciferous vegetables .
Allyl ITC (AITC) Allyl + ITC Volatile flavor compound; low stability, often replaced by analogs .
Isopropyl ITC Isopropyl + ITC Stable flavor alternative to AITC; mustard-like aroma .
4-Iodophenyl ITC Phenyl + iodine + ITC Used in protein labeling; melting point 70–76°C .
Tubulin Polymerization Inhibition (In Vitro)

Data from highlights the activity of ITCs in cancer-related pathways:

Compound % Inhibition (25 µM) Reaction Rate (RFU/min) Notes
BITC 67.8% 74.6 Most potent reference compound .
PEITC 41.2% 130.8 Structurally similar but less active.
3,4-Dimethoxybenzyl ITC (6) >85% <35 High activity due to methoxy groups.
Hypothesized β-L-Fucopyranosylphenyl ITC N/A N/A Expected enhanced targeting via glycosylation but unverified.
Antiproliferative Activity

For example, compound 5 (unspecified) exhibits high antiproliferative activity despite low tubulin inhibition .

Preparation Methods

Two-Step Synthesis via Dithiocarbamate Intermediates

Step 1: Synthesis of Phenyl Dithiocarbamate
A modified procedure from CN103086933A involves reacting substituted aniline derivatives with CS₂ and KOH under solvent-free mechanochemical grinding (30 Hz, 40–60 min). For β-L-fucopyranosylphenyl derivatives, the aniline must first be functionalized with a protected fucose moiety. For example:

  • Protect β-L-fucopyranose using acetyl or benzyl groups.

  • Synthesize glycosyl aniline via nucleophilic substitution of glycosyl bromides with 4-aminophenol.

  • React the glycosylated aniline with CS₂ and KOH to form the dithiocarbamate salt.

Step 2: Oxidative Desulfurization
The dithiocarbamate salt is treated with Na₂S₂O₈ or H₂O₂ to yield the isothiocyanate. As demonstrated in Procedure A, sodium persulfate (1.0 equiv.) in water at room temperature achieves 63–82% yields for aromatic isothiocyanates.

Example Protocol :

  • Reactants : Glycosylated aniline (5.0 mmol), CS₂ (2.5 equiv.), K₂CO₃ (2.0 equiv.), H₂O (5 mL).

  • Conditions : Stir at 25°C for 12 h, then add Na₂S₂O₈ (1.0 equiv.) and stir for 1 h.

  • Purification : Column chromatography (silica gel, pentane/ethyl acetate).

One-Pot Thiophosgene Method

Thiophosgene (Cl₂C=S) directly converts amines to isothiocyanates. For glycosylated amines, this method avoids intermediate isolation but requires stringent temperature control:

  • Dissolve glycosylated aniline in dichloromethane (DCM) and saturated NaHCO₃.

  • Add thiophosgene (1.2 equiv.) dropwise at 0°C.

  • Stir for 1 h, extract with DCM, and purify via column chromatography.

Advantages :

  • Shorter reaction time (1–2 h).

  • Higher yields (72–96%) for electron-rich aryl amines.

Limitations :

  • Thiophosgene’s toxicity and moisture sensitivity.

  • Risk of sugar deprotection under acidic conditions.

Microwave-Assisted Synthesis

Microwave irradiation accelerates reactions involving heat-sensitive glycosyl groups. A protocol adapted from PMC11349037 and involves:

  • Mix glycosylated aniline (5.0 mmol), CS₂ (2.5 equiv.), and K₂CO₃ (2.0 equiv.) in ethanol.

  • Irradiate at 500 W for 7–9 min (two cycles).

  • Add Na₂S₂O₈ (1.0 equiv.) and irradiate for 2 min.

Results :

  • Yield : 76–88% (vs. 61–82% for conventional heating).

  • Purity : Reduced side products (e.g., thioureas).

Alternative Approaches

Tandem Staudinger/Aza-Wittig Reaction

This method avoids CS₂ and bases, making it suitable for acid-labile sugars:

  • React glycosyl azide with triphenylphosphine to form iminophosphorane.

  • Treat with carbon disulfide to generate isothiocyanate.

Yield : ≥85% for aliphatic ITCs.

Enzymatic Glycosylation

Emerging strategies use glycosyltransferases to attach fucose to pre-formed phenyl isothiocyanate. While experimental, this approach offers stereospecificity without protecting groups.

Optimization and Challenges

Reaction Conditions

ParameterOptimal RangeImpact on Yield
Temperature20–25°C (oxidation step)Prevents sugar degradation
SolventH₂O/DCM biphasic systemEnhances CS₂ solubility
Oxidizing AgentNa₂S₂O₈ (1.0 equiv.)Higher purity vs. H₂O₂

Key Challenges

  • Steric hindrance : Bulky fucose groups reduce amine reactivity. Solutions include using electron-deficient aryl amines or microwave activation.

  • Purification : Hydrophilic glycosyl groups complicate column chromatography. Reverse-phase HPLC or size-exclusion chromatography improves resolution.

Analytical Characterization

Critical data for β-L-fucopyranosylphenyl isothiocyanate:

  • ¹H NMR : δ 7.55–7.46 (m, aromatic H), 5.32 (d, J = 8.2 Hz, anomeric H).

  • ¹³C NMR : 132.5 (NCS), 101.2 (C-1 fucose).

  • HRMS : [M+Na]⁺ calc. for C₁₃H₁₅NO₅S: 328.0592; found: 328.0589 .

Q & A

Q. How can conflicting results in enzyme inhibition assays be reconciled?

  • Methodology : Re-test under standardized conditions (buffer composition, enzyme source). Perform kinetic assays (e.g., Lineweaver-Burk plots) to distinguish competitive vs. non-competitive inhibition. Validate with orthogonal methods like surface plasmon resonance (SPR) for binding affinity measurement .

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